1,3-Bis(1,3-benzothiazol-2-yl)urea
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Overview
Description
1,3-Bis(1,3-benzothiazol-2-yl)urea is a chemical compound with the molecular formula C15H10N4OS2. It is known for its unique structure, which includes two benzothiazole rings connected by a urea linkage.
Preparation Methods
The synthesis of 1,3-Bis(1,3-benzothiazol-2-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with phosgene or its derivatives, followed by the addition of urea . Another approach includes the cyclization of thiocarbamates, which are then decomposed to form the desired product . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1,3-Bis(1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzothiazole rings can be modified with different substituents.
Scientific Research Applications
1,3-Bis(1,3-benzothiazol-2-yl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the desired therapeutic effect . The compound’s structure allows it to interact with various pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
1,3-Bis(1,3-benzothiazol-2-yl)urea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of this compound, known for its use in medicinal chemistry.
Benzothiazole: A simpler structure that serves as a building block for more complex compounds.
Benzothiazole-2-thiol: Known for its applications in the rubber industry as a vulcanization accelerator.
The uniqueness of this compound lies in its dual benzothiazole rings and urea linkage, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C15H10N4OS2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,3-bis(1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H10N4OS2/c20-13(18-14-16-9-5-1-3-7-11(9)21-14)19-15-17-10-6-2-4-8-12(10)22-15/h1-8H,(H2,16,17,18,19,20) |
InChI Key |
JIQAYNVQCTWLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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